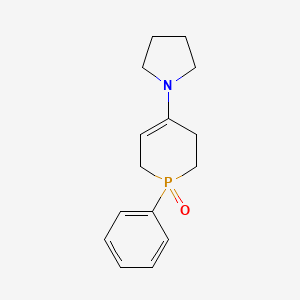
1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one is a complex organic compound that features a unique combination of a phenyl group, a pyrrolidine ring, and a tetrahydrophosphinine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups like halides or alkyl groups .
Scientific Research Applications
1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with a pyrrolidine ring or a tetrahydrophosphinine core. Examples include:
Uniqueness
1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
CAS No. |
39968-79-1 |
|---|---|
Molecular Formula |
C15H20NOP |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
1-phenyl-4-pyrrolidin-1-yl-3,6-dihydro-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C15H20NOP/c17-18(15-6-2-1-3-7-15)12-8-14(9-13-18)16-10-4-5-11-16/h1-3,6-8H,4-5,9-13H2 |
InChI Key |
GKFDXEYBUIZOGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CCP(=O)(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)
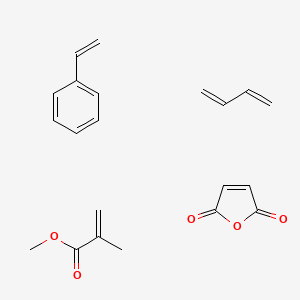

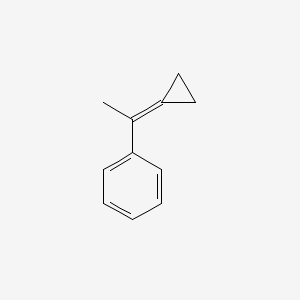
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)
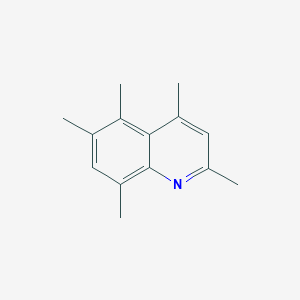

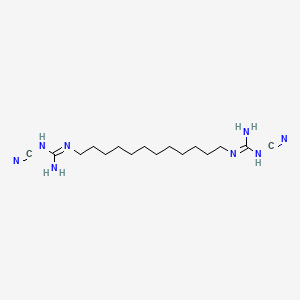
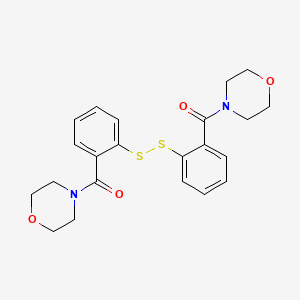
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)

